2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound is a hybrid heterocyclic molecule combining a coumarin core with a 1,3,4-thiadiazole moiety linked via an acetamide bridge. The coumarin scaffold (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl) is structurally similar to derivatives synthesized in and , where 3-acetyl-8-methoxy-2H-chromen-2-one was prepared via solvent-free condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate . The acetamide linker enhances structural stability and may influence pharmacokinetic properties like solubility and bioavailability.
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H19N3O4S/c1-9(2)16-20-21-18(26-16)19-15(22)8-13-10(3)12-6-5-11(24-4)7-14(12)25-17(13)23/h5-7,9H,8H2,1-4H3,(H,19,21,22) |
InChI Key |
HRWFEWRTCYPJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
- Starting Materials : Resorcinol derivatives (e.g., 4-methylresorcinol) and β-keto esters (e.g., ethyl acetoacetate).
- Catalyst : Concentrated sulfuric acid or Lewis acids like FeCl₃·6H₂O.
- Procedure :
For 7-methoxy-4-methylcoumarin-3-carboxylic acid, 4-methylresorcinol and ethyl acetoacetate are condensed in sulfuric acid at 80–100°C. Methoxylation at position 7 is achieved using methylating agents (e.g., dimethyl sulfate) post-condensation or via starting with pre-methoxylated phenols.
Analytical Validation
- FT-IR : Lactone C=O stretch at ~1,720 cm⁻¹ and aromatic C-O-C stretch at ~1,250 cm⁻¹.
- ¹H NMR : Coumarin protons appear as singlets for H-4 (δ 6.1–6.3 ppm) and H-5 (δ 7.3–7.5 ppm).
Thiadiazole Ring Construction: 5-Isopropyl-1,3,4-Thiadiazol-2-Amine
The thiadiazole moiety is synthesized via cyclization of thiosemicarbazides using phosphoryl chloride (POCl₃).
Thiosemicarbazide Preparation
Cyclization to Thiadiazole
Analytical Validation
- ¹³C NMR : Thiadiazole C=N signals at δ 160–165 ppm.
- MS : Molecular ion peak at m/z 143 [M+H]⁺ for C₄H₉N₃S.
Amide Coupling: Integration of Coumarin and Thiadiazole Moieties
The final step involves coupling the coumarin-3-carboxylic acid with the thiadiazole amine via an acetamide linker.
Activation of Carboxylic Acid
Amide Bond Formation
Workup and Purification
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy and thiadiazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The thiadiazole moiety may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s coumarin-thiadiazole hybrid distinguishes it from thiazolidinone (4a) or triazole (6a) derivatives.
- Synthetic methods vary: Thiadiazoles (e.g., ) often require sulfur-containing precursors, while coumarin derivatives (e.g., ) use condensation reactions.
- Linkers : Acetamide bridges (target compound, 6a) are common for stability, whereas hydrazides (2k) or thio groups () may alter reactivity .
Physicochemical and Spectroscopic Comparison
Table 2: Physicochemical Data
Key Observations :
- Melting Points: Thiadiazole/thiazolidinone derivatives (e.g., 4a, ) exhibit higher melting points (>230°C) compared to triazoles (6a, 180°C) , likely due to stronger intermolecular interactions.
- Spectroscopy : IR peaks for C=O (~1670 cm⁻¹) and NH (~3260 cm⁻¹) are consistent across acetamide-linked compounds .
Table 3: Reported Bioactivities
Key Observations :
- Coumarin derivatives (e.g., 2k) are often explored for antimicrobial and anticancer activities due to DNA intercalation or topoisomerase inhibition .
- Structural determinants : The 7-methoxy and 4-methyl groups on coumarin may enhance lipophilicity and membrane permeability compared to nitro (2k) or hydroxy substituents .
Biological Activity
The compound 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that combines structural features of coumarin and thiadiazole. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
Molecular Formula : C15H15N3O4S
Molecular Weight : 335.36 g/mol
IUPAC Name : 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Canonical SMILES : CC(C)C(=N)N1C(=S)N=C1C(=O)C2=CC(=C(C=C2)OCC)OC
Biological Activity Overview
Research indicates that compounds containing both coumarin and thiadiazole moieties exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under consideration has shown promising results in various biological assays.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several bacterial strains. A study reported that derivatives of thiadiazole compounds demonstrated significant antibacterial activity, with some exhibiting Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. For instance, the presence of electron-donating groups in the structure enhances the antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer activity of this compound has been investigated through various in vitro studies. The thiazole ring is particularly noted for its role in enhancing cytotoxicity against cancer cell lines. Research findings indicate that the compound can induce apoptosis in cancer cells by interacting with key regulatory proteins involved in cell survival pathways. Specifically, its interaction with Bcl-2 family proteins has been highlighted as a mechanism for promoting cell death .
The proposed mechanism of action includes:
- Enzyme Inhibition : The coumarin moiety may inhibit enzymes such as DNA gyrase, crucial for bacterial DNA replication.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Reactive Oxygen Species (ROS) Generation : Enhanced ROS levels can lead to oxidative stress, further contributing to cytotoxic effects on tumor cells .
Structure–Activity Relationship (SAR)
A structure–activity relationship analysis reveals that modifications on the thiadiazole and coumarin structures significantly affect biological activity:
- Thiadiazole Substituents : The presence of alkyl groups increases lipophilicity and enhances cellular uptake.
- Coumarin Modifications : Substituents at the 7-position of the coumarin ring improve solubility and bioavailability, crucial for therapeutic efficacy .
Case Studies
Several case studies have documented the biological effects of this compound:
-
Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus with an IC50 value lower than standard treatments.
Compound MIC (µg/mL) Activity Type Compound A 10 Antibacterial Compound B 5 Antibacterial - Anticancer Evaluation : In vitro assays showed that this compound reduced cell viability in A549 lung cancer cells by inducing apoptosis at concentrations as low as 20 µM.
Q & A
Q. Methodology :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus ethanol; DMF enhances nucleophilicity of the thiadiazole amine .
- Catalysis : Add catalytic iodine (5 mol%) to accelerate imine formation .
- Temperature control : Reflux at 80–90°C for 4–6 hours, monitored via TLC (hexane:ethyl acetate 3:1) .
- Work-up : Use column chromatography (silica gel, gradient elution) to isolate the product, achieving yields >70% .
Structural Characterization: What spectroscopic techniques are critical for confirming the compound’s structure?
Q. Methodology :
- ¹H/¹³C NMR : Key signals include:
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and C=N (thiadiazole, ~1600 cm⁻¹) .
- X-ray crystallography : Resolve the E-configuration of the thiadiazole imine and planarity of the coumarin-thiadiazole system .
Biological Evaluation: Which assays are suitable for initial activity screening?
Q. Methodology :
- In vitro enzyme inhibition : Test against serine proteases (e.g., thrombin, trypsin) due to coumarin’s anticoagulant properties. Use fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) .
- Antimicrobial assays : Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC < 50 µg/mL suggests activity) .
- Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, comparing IC₅₀ values to reference drugs like doxorubicin .
Computational Modeling: How can molecular docking predict the compound’s biological targets?
Q. Methodology :
- Target selection : Prioritize enzymes with coumarin/thiadiazole-binding pockets (e.g., COX-2, EGFR kinase) .
- Software : Use AutoDock Vina with parameters from X-ray structures (e.g., PDB: 1M17 for thrombin).
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with known inhibitors and correlate with experimental IC₅₀ data .
Data Contradictions: How to resolve discrepancies between experimental and theoretical NMR shifts?
Q. Methodology :
- Re-synthesis : Confirm purity via HPLC and repeat NMR under standardized conditions (CDCl₃, 25°C) .
- DFT calculations : Optimize the structure at the B3LYP/6-311+G(d,p) level and compute theoretical shifts using GIAO method. Deviations >0.5 ppm suggest conformational flexibility or proton exchange .
- 2D NMR : Perform HSQC and HMBC to assign ambiguous signals (e.g., overlapping thiadiazole and coumarin protons) .
Stability Profiling: How to assess the compound’s stability under physiological conditions?
Q. Methodology :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; >90% remaining at pH 7.4 indicates suitability for in vivo studies .
- Light sensitivity : Expose to UV (254 nm) for 48 hours. Significant degradation (>20%) necessitates dark storage .
- Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds (>150°C preferred) .
Structure-Activity Relationships (SAR): What substituent modifications enhance bioactivity?
Q. Methodology :
- Coumarin modifications : Replace 7-methoxy with 7-OH to test hydrogen-bonding effects on enzyme inhibition .
- Thiadiazole variations : Introduce electron-withdrawing groups (e.g., NO₂ at position 5) to improve electrophilicity and antimicrobial activity .
- Acetamide linker : Replace methyl with trifluoromethyl to enhance metabolic stability .
- Validation : Synthesize 10–15 derivatives and compare IC₅₀/MIC values in dose-response assays .
Toxicity Evaluation: What models are appropriate for preliminary toxicity assessment?
Q. Methodology :
- Acute toxicity : Administer 50–200 mg/kg (oral/i.p.) to Wistar rats. Monitor mortality, organ weight, and histopathology (liver/kidney) over 14 days .
- Genotoxicity : Perform Ames test (TA98/TA100 strains) with/without metabolic activation (S9 mix). A 2-fold increase in revertants indicates mutagenicity .
Advanced Analytical Challenges: How to characterize degradation products?
Q. Methodology :
- LC-MS/MS : Use a C18 column (ACN/0.1% formic acid) and high-resolution MS (Q-TOF) to identify fragments (e.g., m/z 215.08 for cleaved coumarin) .
- Isolation : Scale up degradation (e.g., under acidic conditions) and purify products via preparative HPLC.
- Mechanistic insight : Propose degradation pathways (e.g., hydrolysis of the acetamide bond) based on MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
